molecular formula C15H11BrN2O B1384581 5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol CAS No. 1202029-83-1

5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Cat. No.: B1384581
CAS No.: 1202029-83-1
M. Wt: 315.16 g/mol
InChI Key: QQHKMKFWTKZINC-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a chemical compound with the molecular formula C15H11BrN2O and a molecular weight of 315.16 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution of the bromine atom can result in various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its diverse biological activities make it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-2-(2-phenylpyrazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-11-6-7-13(15(19)10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHKMKFWTKZINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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